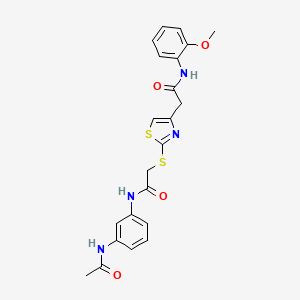

![molecular formula C22H21F2N5OS B2985117 5-((4-氟苯基)(4-(4-氟苯基)哌嗪-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 851810-83-8](/img/structure/B2985117.png)

5-((4-氟苯基)(4-(4-氟苯基)哌嗪-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

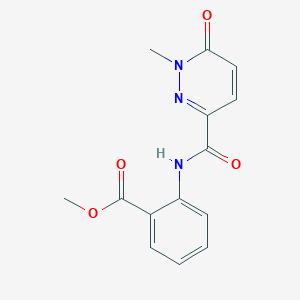

The molecular structure of this compound can be inferred from its name. It contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound. This ring is substituted with a 4-fluorophenyl group, a piperazin-1-yl group, and a methyl group. The piperazin-1-yl group is further substituted with a 4-fluorophenyl group .科学研究应用

合成和抗菌活性

抗菌特性:研究表明,与所讨论的化合物在结构上相似的 1,2,4-三唑衍生物已被合成并评估其抗菌特性。例如,Bektaş 等人 (2007) 合成了新型 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,发现一些对微生物具有良好或中等活性 (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007)。这表明类似的化合物有可能作为抗菌剂。

合成应用:像所提到的那样复杂分子的合成通常涉及多步反应,这些反应可以产生具有独特生物活性的新型结构。这些合成中采用的方法对于扩展潜在治疗剂的化学空间至关重要。例如,已经探索了三唑和噻二唑衍生物的合成及其抗菌活性,证明了这些杂环骨架在药物设计中的多功能性 (Demirbaş, A., Sahin, D., Demirbas, N., Karaoglu, S. A., & Bektaş, H., 2010)。

受体拮抗剂活性

5-HT2 拮抗剂活性:哌嗪与芳香和杂环系统融合的结构基序,如目标化合物中的那样,在表现出 5-HT2(血清素受体)拮抗剂活性的分子中很常见。Watanabe 等人 (1992) 合成了具有哌嗪基团的化合物,显示出有效的 5-HT2 拮抗剂活性,突出了此类结构在开发中枢神经系统 (CNS) 药物中的潜力 (Watanabe, Y., Usui, H., Kobayashi, S., Yoshiwara, H., Shibano, T., Tanaka, T., Morishima, Y., Yasuoka, M., & Kanao, M., 1992)。

作用机制

Target of Action

The primary target of this compound is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. It is produced by several bacterial species and plays a crucial role in their survival and colonization .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity This inhibition prevents the breakdown of urea, disrupting the normal metabolic processes of the bacteria

Biochemical Pathways

By inhibiting the urease enzyme, the compound disrupts the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can prevent bacteria from maintaining their normal metabolic functions, potentially leading to their death or reduced activity.

Pharmacokinetics

The compound’s effectiveness as a urease inhibitor suggests that it is able to reach its target in sufficient concentrations .

Result of Action

The inhibition of the urease enzyme by the compound can lead to a decrease in the viability of bacteria that rely on this enzyme for survival and colonization . This could potentially result in a reduction in bacterial infections caused by these organisms.

属性

IUPAC Name |

5-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-2-4-16(23)5-3-15)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,19,30H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSJEXZLQAVTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)

methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)

![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)